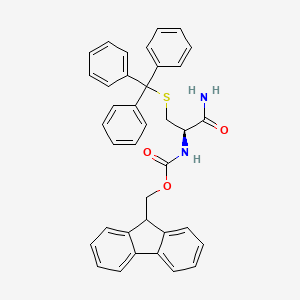
Fmoc-Cys(Trt)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Cys(Trt)-NH2, also known as N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine amide, is a derivative of cysteine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a trityl (Trt) protecting group on the thiol side chain of cysteine. This dual protection is crucial for the selective synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-NH2 typically involves the protection of the cysteine amino acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting cysteine with Fmoc-Cl in the presence of a base such as sodium bicarbonate. The thiol group is then protected using the Trt group, which is introduced by reacting the Fmoc-protected cysteine with trityl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions
Fmoc-Cys(Trt)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trt group is typically removed using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS).
Oxidation and Reduction: The thiol group of cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of the tertiary structure of peptides and proteins.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; TFA with TIS for Trt removal.
Oxidation: Hydrogen peroxide or iodine for disulfide bond formation.
Substitution: Alkyl halides or acyl chlorides for thiol substitution.
Major Products
Deprotected Cysteine: Removal of Fmoc and Trt groups yields free cysteine.
Disulfide-Linked Peptides: Oxidation of thiol groups forms disulfide-linked peptides.
科学的研究の応用
Chemistry
Fmoc-Cys(Trt)-NH2 is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. The protecting groups allow for selective deprotection and coupling, facilitating the synthesis of complex peptides .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. The ability to introduce cysteine residues allows for the formation of disulfide bonds, which are essential for the structural integrity of many proteins .
Medicine
In medicinal chemistry, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as models for studying protein-protein interactions .
Industry
Industrially, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
作用機序
The mechanism of action of Fmoc-Cys(Trt)-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The Trt group protects the thiol side chain, allowing for selective deprotection and subsequent formation of disulfide bonds. These protecting groups are removed under specific conditions to yield the desired peptide .
類似化合物との比較
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(Trt)-NH2 but with a carboxyl group instead of an amide group.
Fmoc-Cys(StBu)-OH: Uses a tert-butyl group for thiol protection instead of Trt.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.
Uniqueness
This compound is unique due to its dual protection strategy, which allows for selective deprotection and coupling in peptide synthesis. The Trt group provides robust protection for the thiol group, which is crucial for the formation of disulfide bonds in peptides and proteins .
特性
分子式 |
C37H32N2O3S |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41)/t34-/m0/s1 |
InChIキー |
IXUUGVFOOBSVHX-UMSFTDKQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-](/img/structure/B11836832.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)

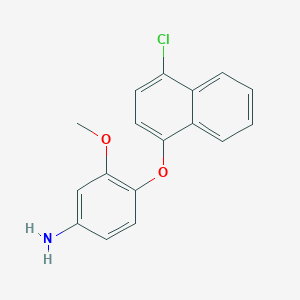





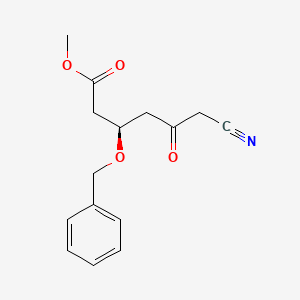
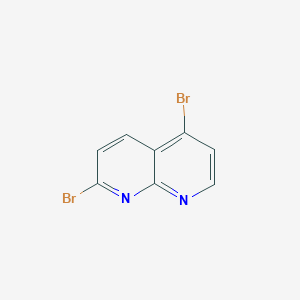
![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)
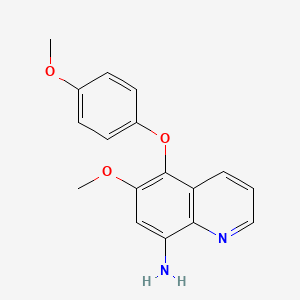
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
